molecular formula C20H23ClN2O4S B565106 Tianeptine Metabolite MC5 Methyl Ester CAS No. 1159977-59-9

Tianeptine Metabolite MC5 Methyl Ester

Cat. No.: B565106
CAS No.: 1159977-59-9
M. Wt: 422.924
InChI Key: LMFWHCAIQATTKM-UHFFFAOYSA-N
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Description

Tianeptine Metabolite MC5 Methyl Ester is a derivative of tianeptine, an atypical antidepressant known for its unique mechanism of action. Tianeptine itself is a tricyclic compound that facilitates serotonin uptake in the brain. The metabolite MC5 Methyl Ester retains pharmacological activity similar to the parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Mechanism of Action

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

This compound mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of this compound affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine Metabolite MC5 Methyl Ester involves several steps, starting from the parent compound, tianeptine. The process typically includes esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quality control. The process ensures the compound meets the required purity standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Tianeptine Metabolite MC5 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Tianeptine Metabolite MC5 Methyl Ester is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWHCAIQATTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676159
Record name Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-59-9
Record name Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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